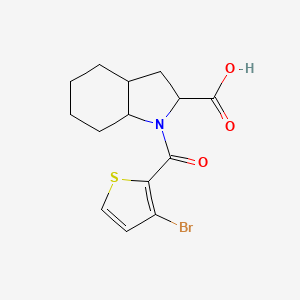![molecular formula C13H22N4O B7590192 1-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentane-1-carboxamide](/img/structure/B7590192.png)
1-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentane-1-carboxamide is a chemical compound that belongs to the class of cyclopentane carboxamides. It is commonly referred to as "AMPA" and is known for its potential use in scientific research applications.
Mecanismo De Acción
AMPA binds to the AMPA receptor and activates it, leading to the influx of positively charged ions such as sodium and calcium into the postsynaptic neuron. This influx of ions depolarizes the neuron and triggers an action potential, which is essential for synaptic transmission and neuronal communication.
Biochemical and Physiological Effects:
AMPA has been shown to enhance synaptic transmission and induce long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. It has also been implicated in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using AMPA in lab experiments is its selectivity towards the AMPA receptor, which allows for specific modulation of synaptic transmission. However, one limitation is its potential toxicity at high concentrations, which may affect the viability of neurons and interfere with the interpretation of results.
Direcciones Futuras
Future research on AMPA could focus on its role in synaptic plasticity and memory consolidation. Additionally, the development of selective modulators of AMPA receptors could provide new insights into the function and regulation of these receptors. Another potential direction is the investigation of AMPA in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Conclusion:
Overall, 1-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentane-1-carboxamide, or AMPA, is a chemical compound that has significant potential in scientific research applications. Its selective agonist activity towards the AMPA receptor makes it a valuable tool for studying synaptic transmission, learning, and memory. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of AMPA involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with 3-aminopropylcyclopentanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain pure AMPA.
Aplicaciones Científicas De Investigación
AMPA is a selective agonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a subtype of ionotropic glutamate receptors. These receptors are widely distributed in the central nervous system and play a crucial role in synaptic transmission, learning, and memory. Therefore, AMPA is commonly used in scientific research to study the function and regulation of AMPA receptors.
Propiedades
IUPAC Name |
1-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-10-11(9-16-17-10)5-4-8-15-12(18)13(14)6-2-3-7-13/h9H,2-8,14H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMJGBYWCCPJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCNC(=O)C2(CCCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,3]thiazolo[5,4-b]pyridin-2-ylmethyl)aniline](/img/structure/B7590116.png)
![N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide](/img/structure/B7590118.png)

![2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide](/img/structure/B7590133.png)
![5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590137.png)
![2-[2-([1,3]Thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanamine](/img/structure/B7590140.png)
![1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7590145.png)
![2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole](/img/structure/B7590150.png)


![2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590170.png)
![1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7590180.png)
![2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid](/img/structure/B7590187.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(thiophen-2-yl)methanone](/img/structure/B7590205.png)